molecular formula C5H8N4S B1281887 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 76267-74-8

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1281887
CAS No.: 76267-74-8
M. Wt: 156.21 g/mol
InChI Key: MLHZAGAUQAYUHA-UHFFFAOYSA-N
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Description

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both amino and thiol functional groups in the molecule makes it a versatile intermediate for the synthesis of various derivatives.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring.

Reaction Conditions:

    Reagents: Thiosemicarbazide, propargyl bromide, sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

    Oxidation Products: Disulfides, sulfonic acids

    Reduction Products: Amines

    Substitution Products: Halogenated or alkylated triazoles

Scientific Research Applications

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Material Science: Utilized in the development of novel materials with unique electronic and optical properties.

    Industrial Chemistry: Employed in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
  • 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-one

Uniqueness

5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-amino-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-3-9-4(6)7-8-5(9)10/h2H,1,3H2,(H2,6,7)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHZAGAUQAYUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534754
Record name 5-Amino-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76267-74-8
Record name 5-Amino-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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